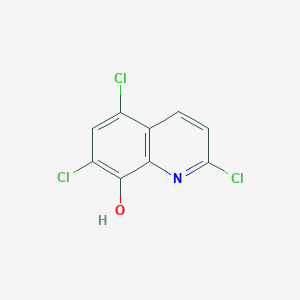

2,5,7-Trichloroquinolin-8-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,5,7-trichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYAAVABXPAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354060 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-58-0 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,5,7-trichloroquinolin-8-ol

Established Synthetic Pathways for Halogenated Quinoline Derivatives

The synthesis of halogenated quinolines, a critical class of heterocyclic compounds, has been an area of significant research. These derivatives are often built upon foundational quinoline synthesis methods, followed by specific halogenation techniques that control the position and number of halogen atoms introduced onto the quinoline scaffold.

Classical Quinoline Synthesis Approaches

The construction of the fundamental quinoline ring system is a prerequisite for the synthesis of many halogenated derivatives. Several classical methods have been established for this purpose, each offering a different route to the quinoline core based on the desired substitution pattern. rroij.com

Some of the most prominent classical syntheses include:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce the quinoline. rroij.com

Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid to yield quinolines. researchgate.net

Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) to form the quinoline ring. rroij.com

These foundational methods provide the basic quinoline structure which can then be subjected to halogenation.

Regioselective Halogenation Techniques for Quinoline Scaffolds

Once the quinoline nucleus is formed, the introduction of halogen atoms at specific positions (regioselectivity) is a key challenge. The electronic properties of the quinoline ring and the directing effects of existing substituents play a crucial role in determining the outcome of halogenation reactions.

The 8-hydroxyquinoline scaffold, due to the presence of the hydroxyl group, is activated towards electrophilic substitution, with the 5- and 7-positions being particularly susceptible to halogenation. mdpi.com A variety of reagents and conditions have been developed to achieve regioselective halogenation of quinoline derivatives.

Metal-Free Halogenation: A notable metal-free method for the regioselective C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA). rsc.orgrsc.org These reagents are advantageous due to their atom economy and ease of handling. rsc.org For instance, the reaction of N-(quinolin-8-yl)acetamide with TCCA in acetonitrile at room temperature yields the C5-chlorinated product with high selectivity. rsc.org In the case of quinolin-8-ol itself, this method can lead to C5-mono- and C5,C7-dihalogenation. rsc.org

Table 1: Metal-Free Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide

| Halogenating Agent | Solvent | Temperature | Time | Product | Yield |

| TCCA | Acetonitrile | Room Temp. | 15 min - 6 h | C5-chloro derivative | High |

| TBCA | Acetonitrile | Room Temp. | 30 min | C5-bromo derivative | 96% |

Data sourced from a study on metal-free halogenation. rsc.org

Other Halogenating Agents: N-chlorosuccinimide (NCS) is another common reagent for the chlorination of 8-hydroxyquinoline derivatives. mdpi.comnih.gov The reaction of 2-alkyl-8-hydroxyquinolines with NCS under acidic conditions has been shown to produce 2-alkyl-5,7-dichloro-8-hydroxyquinolines in good yields. nih.gov

Specific Synthesis of 2,5,7-Trichloroquinolin-8-ol

The synthesis of the specific compound this compound (CAS No. 101870-58-0) involves the introduction of three chlorine atoms at positions 2, 5, and 7 of the 8-hydroxyquinoline core.

Identification of Key Precursors and Starting Materials

A plausible synthetic route to this compound starts with a precursor that already contains a chlorine atom at the 2-position, which is then subjected to further chlorination at the activated 5- and 7-positions. A key intermediate in this pathway is 2-chloro-8-hydroxyquinoline .

The synthesis of 2-chloro-8-hydroxyquinoline can be achieved from 8-hydroxyquinoline through a multi-step process:

Oxidation: 8-hydroxyquinoline is first oxidized to 8-hydroxyquinoline-N-oxide.

Acetylation: The N-oxide is then treated with acetic anhydride to form 8-acetoxy-2-hydroxyquinoline.

Chlorination: Finally, reaction with phosphorus oxychloride (POCl₃) introduces the chlorine atom at the 2-position, yielding 2-chloro-8-hydroxyquinoline.

This precursor, 2-chloro-8-hydroxyquinoline, can then be subjected to further chlorination to introduce chlorine atoms at the 5- and 7-positions.

Reaction Conditions and Catalysis Optimization

Based on the synthesis of 5,7-dichloro-8-hydroxyquinoline from 8-hydroxyquinoline, a potential method would involve reacting 2-chloro-8-hydroxyquinoline with a chlorinating agent. A patent for the synthesis of 5,7-dichloro-8-hydroxyquinoline specifies the use of chlorine gas in a chloroform solution in the presence of iodine as a catalyst. google.com Another approach for the chlorination of 8-hydroxyquinoline derivatives is the use of N-chlorosuccinimide (NCS) under acidic conditions. mdpi.comnih.gov

A patent document explicitly mentions 2,5,7-Trichloro-8-hydroxyquinoline as a starting material for a subsequent reaction, indicating its successful synthesis and isolation. google.com

Table 2: Plausible Reaction Conditions for the Synthesis of this compound

| Precursor | Chlorinating Agent | Catalyst | Solvent | Product |

| 2-chloro-8-hydroxyquinoline | Chlorine gas | Iodine | Chloroform | This compound |

| 2-chloro-8-hydroxyquinoline | N-chlorosuccinimide | Acid | - | This compound |

Purification and Isolation Methodologies

The purification of the final product, this compound, would likely involve standard techniques used for crystalline organic compounds. Following the chlorination reaction, the reaction mixture would be worked up to remove the solvent and any excess reagents.

A common workup procedure described for the synthesis of 5,7-dichloro-8-hydroxy-quinoline involves distilling off the chloroform solvent with the addition of water to precipitate the chlorinated product. google.com The crude product is then filtered. google.com To remove any traces of iodine catalyst, the filtered solid can be washed with a dilute sodium bisulfite solution followed by water. google.com

Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of acetone and ethanol.

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of complex halogenated heterocycles like this compound is increasingly guided by the principles of green chemistry, which prioritize the use of less hazardous substances, metal-free catalysts, and energy-efficient methods. thieme-connect.comnih.gov Novel approaches focus on enhancing selectivity and reducing environmental impact compared to traditional methods that often rely on harsh conditions and stoichiometric reagents. thieme-connect.com These modern strategies include the application of organocatalysis for direct C-H functionalization and the development of methods for asymmetric synthesis to control stereochemistry.

Organocatalysis in Halogenation Reactions

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a sustainable alternative to traditional metal-based catalysts. beilstein-journals.org In the context of quinoline chemistry, organocatalysts are employed to facilitate regioselective halogenation under mild conditions, often with high atom economy. These catalysts, which are small organic molecules, can activate substrates and reagents through various non-covalent interactions, avoiding the toxicity and disposal issues associated with heavy metals. beilstein-journals.orgrsc.org

Recent research has demonstrated metal-free protocols for the direct C5-H halogenation of 8-substituted quinolines. rsc.orgrsc.org One notable approach utilizes trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA), as an inexpensive and atom-economical halogen source. rsc.orgrsc.org This reaction proceeds at room temperature, is open to the air, and shows excellent functional group tolerance, providing the C5-halogenated products with high regioselectivity and in good to excellent yields. rsc.org The method is applicable for chlorination, bromination, and iodination, showcasing its versatility. rsc.org

Another green approach involves the use of visible-light photoredox catalysis, which can proceed under mild conditions using water as an environmentally benign solvent. mdpi.com For instance, the halogenation of quinolines has been achieved using photocatalysts like alizarin red S in the presence of potassium halides as the halogen source. mdpi.com Furthermore, redox-active organic molecules, such as N-oxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and its derivatives, have been developed as efficient catalysts for the halogenation of various aromatic compounds. nih.gov These catalysts operate through an oxidative mechanism, where an oxoammonium ion is the active halogenating species. nih.gov

Bifunctional organocatalysts have also been successfully applied in the halogenation of quinoline derivatives. These catalysts possess both a Lewis basic site to activate the substrate and a Brønsted acidic or hydrogen-bonding site to interact with the halogenating agent, thereby controlling the regioselectivity of the reaction. researchgate.net

Table 1: Examples of Organocatalytic and Metal-Free Halogenation of Quinoline Derivatives

| Catalyst System | Halogen Source | Substrate Scope | Key Findings & Conditions | Reference(s) |

| Trihaloisocyanuric Acid (TCCA/TBCA) | TCCA, TBCA | 8-Substituted Quinolines | Metal-free, room temperature, open air, high regioselectivity for C5-halogenation. | rsc.orgrsc.org |

| Iron(III) Nitrate / Water | NBS, Br₂ | 8-Amidoquinolines | Environmentally friendly (water solvent), mild conditions, good to excellent yields. | mdpi.com |

| Alizarin Red S / Visible Light | Potassium Halides | Quinolines | Photoredox process, uses water as a green solvent. | mdpi.com |

| TEMPO Derivatives | N-Halosuccinimide (NCS, NBS) | Arenes, Olefins, Alkynes | High catalytic activity, broad functional group tolerance. | nih.gov |

| Bifunctional Organocatalysts | N-Bromosuccinimide (NBS) | 3-(Quinolin-8-yl)phenols | Controls molecular conformation for enantioselective halogenation. | researchgate.net |

Asymmetric Induction in Related Halogenated Systems

Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is a cornerstone of modern pharmaceutical synthesis. mdpi.com While the direct asymmetric synthesis of this compound is not widely documented, extensive research into related halogenated quinoline systems demonstrates the feasibility of achieving high levels of stereocontrol using chiral catalysts and auxiliaries. researchgate.netbeilstein-journals.org

A significant advancement is the development of organocatalytic atroposelective halogenation. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The synthesis of axially chiral biaryl compounds, including quinoline derivatives, has been achieved with high enantioselectivity. beilstein-journals.org For example, the aromatic electrophilic halogenation of 3-(quinolin-8-yl)phenols using bifunctional organocatalysts, such as those derived from BINOL, can induce axial chirality. researchgate.net The catalyst controls the conformation of the substrate during the halogenation step, leading to the formation of a specific atropisomer with high enantiomeric excess. researchgate.net

The synthesis of quinine, a complex quinoline-containing alkaloid with multiple chiral centers, serves as a landmark example of asymmetric synthesis in a related system. nih.gov Enantioselective total syntheses of quinine have been accomplished using organocatalysts, such as diphenylprolinol silyl ethers, to control key stereochemistry-defining steps. nih.gov These multi-step syntheses showcase how organocatalysis can build complex chiral architectures from simple achiral starting materials. nih.gov

Furthermore, chiral ligands containing quinoline motifs are synthesized and used in asymmetric catalysis. thieme-connect.com The synthesis of these ligands often involves the attachment of a chiral moiety, such as an amino acid like proline, to the quinoline scaffold. rsc.org The resulting chiral hybrid can then act as a ligand in metal-catalyzed asymmetric reactions or potentially as an organocatalyst itself, demonstrating the transfer of chirality from the auxiliary to the final product. thieme-connect.comrsc.org These strategies highlight the diverse methods available for introducing chirality into quinoline-based molecules.

Table 2: Approaches to Asymmetric Induction in Quinoline-Related Systems

| Method | Chiral Source | Target System / Reaction | Stereochemical Outcome | Reference(s) |

| Atroposelective Halogenation | Bifunctional Organocatalysts (e.g., BINOL-derived) | 3-(Quinolin-8-yl)phenols | High enantioselectivity for axially chiral products. | researchgate.net |

| Total Synthesis | Diphenylprolinol Silyl Ether (Organocatalyst) | (–)-Quinine | Excellent enantioselectivity and diastereoselectivity. | nih.gov |

| Chiral Ligand Synthesis | Chiral Amino Alcohols | Oxazolinylquinoline Ligands | Creation of chiral N,N-bidentate ligands for asymmetric catalysis. | thieme-connect.com |

| Chiral Hybrid Synthesis | D-Proline / D-Homoproline | 8-Hydroxyquinoline-Amino Acid Hybrids | Incorporation of chiral amino acids into the quinoline scaffold. | mdpi.com |

| Atroposelective Synthesis | Chiral Phosphoric Acid (CPA) | N-Aryl Succinimides / Isoindolinones | Generation of C-N axial chirality. | mdpi.com |

Coordination Chemistry of 2,5,7-trichloroquinolin-8-ol and Its Metal Complexes

Ligand Characteristics of 2,5,7-Trichloroquinolin-8-ol

Chelation Behavior and Denticity

Like its parent compound, 8-hydroxyquinoline (also known as oxine), this compound acts as a potent chelating agent. scirp.orgscispace.com It functions as a monoprotic, bidentate ligand, coordinating to a central metal ion through two donor atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgresearchgate.net This forms a stable five-membered chelate ring with the metal ion. The formation of such chelate complexes is a common feature for 8-hydroxyquinoline and its derivatives when reacting with various metal ions. scispace.com

Donor Atom Properties and Lewis Basicity

The key donor atoms in this compound are the heterocyclic nitrogen atom and the phenolate oxygen atom. scirp.orgresearchgate.net Both atoms possess lone pairs of electrons that can be donated to a metal center, defining the ligand's Lewis basicity. However, the presence of three strongly electronegative chlorine atoms at the 2, 5, and 7 positions of the quinoline ring significantly influences these properties. These chloro-substituents exert a strong electron-withdrawing inductive effect, which reduces the electron density on the quinoline ring system. Consequently, the Lewis basicity of both the nitrogen and oxygen donor atoms is diminished compared to the unsubstituted 8-hydroxyquinoline. This reduction in basicity can affect the stability constants of the resulting metal complexes and the conditions required for complexation.

Synthesis and Structural Elucidation of Metal Chelates

The synthesis of metal chelates with this compound and its closely related halo-substituted analogs typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The deprotonation of the hydroxyl group is often facilitated by the reaction conditions or the addition of a base.

Complexation with Transition Metals (e.g., Fe, Cu, Co, Ni, Re, Pt, Pd, Ir, Ru, Ag, Au)

The complexation of halogenated 8-hydroxyquinoline derivatives has been documented with a wide array of transition metals.

Iron (Fe): An iron(III) complex with the closely related ligand 5,7-dichloro-2-methyl-8-quinolinol has been synthesized. The process involves reacting iron(III) chloride (FeCl₃) with the ligand in a methanol and chloroform mixture at an elevated temperature (80 °C) for several days, yielding black crystals of the complex, [Fe(ClMQ)₂Cl]. nih.gov Other research has shown that iron can form pseudo-octahedral complexes with pentadentate ligands derived from 8-hydroxyquinoline. rsc.org

Copper (Cu), Cobalt (Co), and Nickel (Ni): Complexes of these metals with 8-hydroxyquinoline are commonly synthesized by mixing a solution of the metal(II) salt with the ligand. scirp.org Spectrophotometric and conductometric methods have confirmed a 1:2 metal-to-ligand stoichiometric ratio for these complexes. scirp.orgscirp.org For instance, mixing Cu(II) with 8-HQ leads to the formation of a complex with a square planar geometry. scirp.org It is assumed that Co(II) and Ni(II) form octahedral complexes through the coordination of two additional water molecules. scirp.org

Rhenium (Re): Mononuclear oxorhenium(V) complexes with substituted 8-quinolinolato ligands have been synthesized. For example, the reaction of [ReOCl₃(PPh₃)₂] with 5,7-dichloro-8-hydroxyquinoline yields the complex [ReOCl₂(5,7-Cl₂-8-Oqn)(PPh₃)]. researchgate.net

Platinum (Pt) and Palladium (Pd): Palladium(II) and Platinum(II) complexes with halo-substituted quinolin-8-ol ligands, such as 5-chloro-7-iodo-quinolin-8-ol (CQ), have been prepared. researchgate.net X-ray analysis of the resulting [Pd(CQ)₂] complex revealed a square-planar coordination geometry. researchgate.net

Iridium (Ir): A family of iridium(III) half-sandwich complexes, [IrCpCl(N^O)], has been prepared by reacting the dinuclear precursor [IrCpCl₂]₂ with various substituted 8-hydroxyquinolines in the presence of a base like potassium carbonate. acs.org Additionally, cyclometalated Ir(III) complexes using 5,7-dichloro-2-methyl-8-hydroxyquinoline as the primary ligand have been successfully synthesized and characterized. dntb.gov.ua

Ruthenium (Ru): A variety of ruthenium(II) complexes with 8-hydroxyquinoline and its derivatives have been reported. Half-sandwich complexes can be prepared by reacting a dimeric precursor, such as [Ru(η⁶-p-cymene)(μ-Cl)₂]₂, with the ligand. rsc.orgmdpi.com Other synthetic routes involve reacting [Ru(PPh₃)₃Cl₂] or [RuHCl(CO)(PPh₃)₃] with 8-hydroxyquinoline to afford complexes like [RuL₂(PPh₃)₂] and [RuCl(CO)(PPh₃)₂(C₉H₆NO)], respectively. researchgate.net

Silver (Ag): While specific syntheses with this compound are not detailed in the provided sources, the general coordination chemistry of silver(I) is extensive. nih.gov Complexes are typically formed by the direct reaction of a silver salt, such as AgBF₄ or AgPF₆, with the ligand in a suitable solvent system. nih.govnih.gov Slow vapor diffusion of an anti-solvent is often used to obtain crystalline products. nih.gov

Gold (Au): Gold typically forms complexes in the +1 or +3 oxidation state, with Au(II) complexes being rare and often unstable. nih.gov Synthesis of gold(I) complexes can be achieved by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the ligand in the presence of a base to facilitate deprotonation of the hydroxyl group. Gold(III) cyclometalated complexes are also known and are noted for their stability. mdpi.com

Formation of Mononuclear and Polynuclear Complexes

The denticity and stoichiometry of this compound typically lead to the formation of mononuclear complexes. In these compounds, one central metal ion is coordinated by two or three bidentate ligands to satisfy its coordination sphere. Examples include the mononuclear oxorhenium(V) complexes, [ReOCl₂(L)(PPh₃)] (where L is a substituted 8-quinolinolate), researchgate.net and the iron(III) complex [Fe(ClMQ)₂Cl]. nih.gov

However, under certain conditions, polynuclear structures can be formed. These structures may involve bridging ligands or intermolecular interactions that link mononuclear units. For example, research on related ligands has shown the formation of dinuclear copper complexes. acs.org While not involving the primary ligand itself, some iridium(III) complexes supported by a quinolinato-based pincer ligand exist as dinuclear assemblies, [IrH(κ³-hqca)(coe)]₂, in non-polar solvents. csic.es

Geometrical Aspects of Coordination Compounds

The geometry of coordination compounds involving this compound is dictated by the coordination number and electronic preferences of the central metal ion. Transition metals commonly adopt octahedral, square planar, and tetrahedral shapes in their coordination compounds. nih.gov

Octahedral Geometry: This is a common geometry for six-coordinate metal ions. Iron(III) complexes with similar ligands have been found to adopt a distorted octahedral geometry. mdpi.com Similarly, the synthesized oxorhenium(V) complexes with 5,7-dichloro-8-hydroxyquinoline exhibit a distorted octahedral geometry, where the Re=O bond is positioned trans to the oxygen atom of the quinolinolato ligand. researchgate.net It is also proposed that Co(II) and Ni(II) complexes of 8-hydroxyquinoline form octahedral structures by coordinating two water molecules. scirp.orgscirp.org

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and sometimes Cu(II). X-ray analysis of [Pd(CQ)₂], where CQ is 5-chloro-7-iodo-quinolin-8-ol, confirms a square-planar arrangement with the two bidentate ligands in a trans configuration. researchgate.net Copper(II) complexes with 8-hydroxyquinoline have also been concluded to possess a square-planar geometry. scirp.orgscirp.org

Piano-Stool Geometry: This is a common geometry for organometallic half-sandwich complexes. Iridium(III) and Ruthenium(II) complexes containing a Cp* or cymene ring, respectively, and a bidentate 8-oxyquinolinate ligand adopt a characteristic three-legged piano-stool geometry. acs.orgrsc.org

The following table summarizes the observed or expected geometries for metal complexes with this compound or its close derivatives.

Table 1: Geometries of Metal Complexes with Substituted 8-Hydroxyquinolines

| Metal Ion | Ligand(s) | Observed/Proposed Geometry |

|---|---|---|

| Fe(III) | 5,7-dichloro-2-methyl-8-quinolinol | Distorted Octahedral nih.gov |

| Cu(II) | 8-hydroxyquinoline | Square Planar scirp.orgscirp.org |

| Co(II) | 8-hydroxyquinoline, H₂O | Octahedral scirp.orgscirp.org |

| Ni(II) | 8-hydroxyquinoline, H₂O | Octahedral scirp.orgscirp.org |

| Re(V) | 5,7-dichloro-8-hydroxyquinoline | Distorted Octahedral researchgate.net |

| Pd(II) | 5-chloro-7-iodo-quinolin-8-ol | Square Planar researchgate.net |

| Ir(III) | Substituted 8-hydroxyquinoline | Piano-Stool acs.org |

Common Coordination Geometries (Octahedral, Square Planar, Tetrahedral)

The geometry of metal complexes containing this compound is dictated by the coordination number and the electronic configuration of the central metal ion. As a bidentate N,O-donor ligand, it can facilitate several common geometries.

Octahedral Geometry: This is a prevalent coordination geometry for complexes with a 1:3 metal-to-ligand stoichiometry, forming [M(L)₃] type complexes, or for 1:2 complexes that also include two monodentate ligands (e.g., water or solvent molecules), forming [M(L)₂(X)₂] type complexes. Metal ions like Al(III), Co(III), and Mn(III) typically form distorted octahedral complexes with three 8-hydroxyquinolinate-type ligands. researchgate.net For instance, Rhenium(V) has been shown to form distorted octahedral complexes with substituted 8-quinolinolato ligands. researchgate.net Similarly, a manganese complex with a nicotinoyl-glycine ligand, another N,O-donor, also exhibits an octahedral environment. mdpi.com

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II). It is also commonly observed for copper(II) (a d⁹ ion) complexes with a 1:2 metal-to-ligand ratio, [M(L)₂]. scirp.org Studies on copper complexes with various halogenated 8-hydroxyquinoline derivatives confirm the formation of square planar structures. mdpi.com In these complexes, two deprotonated ligands coordinate to the copper atom via their nitrogen and oxygen atoms. mdpi.com

Tetrahedral Geometry: While less common for 8-hydroxyquinoline derivatives compared to octahedral or square planar, tetrahedral geometry can occur, particularly with d¹⁰ ions like Zn(II). However, zinc(II) complexes with related ligands have also been shown to adopt a strongly distorted four-coordinate geometry or even a five-coordinate trigonal bipyramidal geometry. nih.gov

Table 1: Common Coordination Geometries for 8-Hydroxyquinolinate-type Complexes

| Coordination Number | Geometry | Common Metal Ions | Example Complex Type |

| 4 | Square Planar | Cu(II), Pd(II), Pt(II) | [Cu(L)₂] |

| 4 | Tetrahedral | Zn(II) | [Zn(L)₂] |

| 5 | Trigonal Bipyramidal | Zn(II) | [Zn(L)(X)₃] |

| 6 | Octahedral | Al(III), Co(III), Mn(III), Re(V) | [M(L)₃], [M(L)₂(X)₂] |

Note: L represents the 2,5,7-Trichloroquinolin-8-olate ligand; X represents a monodentate ligand like water or a halide.

Geometric and Optical Isomerism in Complexes

Isomerism is a key feature of coordination chemistry, and complexes of this compound are no exception, exhibiting both geometric and optical isomers depending on the coordination geometry.

Geometric Isomerism:

Facial (fac) and Meridional (mer) Isomerism: In octahedral [M(L)₃] complexes, the three bidentate ligands can be arranged in two different ways. When the three nitrogen donor atoms (and the three oxygen atoms) occupy one face of the octahedron, the facial (fac) isomer is formed. If the three nitrogen atoms occupy a plane that bisects the molecule (a meridian), the meridional (mer) isomer is formed. researchgate.net Both isomers have been identified in tris(8-hydroxyquinolinate) metallic complexes. researchgate.net The preference for one isomer over the other can depend on the size of the metal ion and steric factors. researchgate.net

Cis and Trans Isomerism: In octahedral [M(L)₂(X)₂] or square planar [M(L)₂] complexes, cis-trans isomerism is possible. In the cis isomer, identical donor atoms (e.g., the two nitrogens) are adjacent to each other, while in the trans isomer, they are on opposite sides. For square planar complexes of substituted 8-hydroxyquinolines, such as with Pd(II), the trans configuration is often observed. researchgate.net

The fac isomer of an octahedral [M(L)₃] complex is chiral and therefore optically active.

The mer isomer of an octahedral [M(L)₃] complex is also chiral, possessing a propeller-like structure, and can exist as left-handed and right-handed enantiomers. researchgate.net

Octahedral cis-[M(L)₂(X)₂] complexes are chiral, whereas the trans isomers are typically achiral.

Structural Distortions and Jahn-Teller Effects

This effect is particularly significant in octahedral complexes of copper(II) (a d⁹ ion). libretexts.org In a perfect octahedral field, the highest energy eg orbitals (dz² and dx²-y²) are degenerate and contain three electrons (e.g., (dx²-y²)²(dz²)¹ or (dz²)²(dx²-y²)¹). This degeneracy leads to a Jahn-Teller distortion. For Cu(II) complexes with halogenated 8-hydroxyquinoline ligands, this distortion typically manifests as a tetragonal elongation, where the two axial metal-ligand bonds become longer than the four equatorial bonds. mdpi.comresearchgate.net This removes the degeneracy by lowering the energy of the occupied dz² orbital and raising the energy of the semi-occupied dx²-y² orbital, resulting in a net stabilization of the complex. libretexts.org Consequently, a Cu(II) complex with two this compound ligands, [Cu(L)₂], would be expected to adopt a distorted square planar or an elongated tetragonally distorted octahedral geometry rather than a perfect octahedron. mdpi.com

Electronic and Magnetic Properties of this compound Metal Complexes

Ligand Field Theory and d-Orbital Splitting

Ligand Field Theory (LFT) describes the bonding and electronic structure of transition metal complexes. When this compound ligands approach a metal ion, their lone pairs interact with the metal's d-orbitals, causing the five degenerate d-orbitals to split into different energy levels. The pattern and magnitude of this splitting (Δ) depend on the coordination geometry and the nature of the ligand.

Octahedral Field: The d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). The energy separation is denoted as Δₒ (the octahedral splitting parameter).

Tetrahedral Field: The splitting is inverted and smaller than in an octahedral field. The d-orbitals split into a lower-energy e set and a higher-energy t₂ set. The energy separation is Δₜ, where Δₜ ≈ 4/9 Δₒ.

Square Planar Field: This geometry arises from a significant tetragonal distortion of an octahedral complex. The d-orbitals split into four distinct energy levels, with the dx²-y² orbital being the highest in energy.

Jahn-Teller Distortion: As mentioned, in a d⁹ Cu(II) complex, the eg and t₂g sets further split in energy. For an elongated octahedron, the dz² orbital is stabilized (lowered in energy) relative to the dx²-y² orbital, and the dxz/dyz orbitals are stabilized relative to the dxy orbital.

The 2,5,7-Trichloroquinolin-8-olate ligand, with its N,O donor set, creates a specific ligand field strength that determines the magnitude of Δ.

Magnetic Moment and Unpaired Electrons

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals. libretexts.org The spin-only magnetic moment (μso) can be calculated using the formula:

μso = √[n(n+2)]

where 'n' is the number of unpaired electrons. The unit for magnetic moment is the Bohr Magneton (B.M.). By measuring the magnetic moment of a complex, the number of unpaired electrons can be determined, which provides insight into the metal's oxidation state and the spin state (high-spin vs. low-spin) of the complex. libretexts.org For example, a d⁹ Cu(II) complex will always have one unpaired electron (n=1), giving a calculated μso of 1.73 B.M. libretexts.org A high-spin octahedral Co(II) complex (d⁷) has three unpaired electrons (n=3), resulting in a calculated μso of 3.87 B.M.

Table 2: Predicted Spin-Only Magnetic Moments for High-Spin Octahedral Complexes

| Metal Ion | d-Electron Config. | Unpaired Electrons (n) | Calculated μₛₒ (B.M.) |

| Cr(III) | d³ | 3 | 3.87 |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(III) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

d-d Transitions and Color of Complexes

The color of transition metal complexes is a direct consequence of the d-orbital splitting. These complexes can absorb light in the visible region of the electromagnetic spectrum, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital. This process is known as a d-d transition. The observed color of the complex is the complement of the color of light absorbed.

The energy of the absorbed light corresponds to the ligand field splitting parameter, Δ. For a simple octahedral complex with one d-electron (e.g., Ti(H₂O)₆³⁺), the single absorption band corresponds directly to Δₒ. For complexes with multiple electrons, the electronic spectra can be more complex but are still governed by the d-orbital splitting. Electronic spectra of complexes with ligands similar to this compound show absorption bands in the visible range, confirming the occurrence of d-d transitions. researchgate.net In Jahn-Teller distorted complexes like those of Cu(II), multiple d-d transitions are possible due to the further splitting of the d-orbitals, often resulting in broad or shouldered absorption bands in their electronic spectra. mdpi.com The specific color of a complex with this compound would therefore depend on the identity of the central metal and the precise geometry of the coordination sphere.

Stability and Thermodynamics of Metal-Ligand Interactions

The stability of metal complexes formed with this compound in solution is a critical aspect of its coordination chemistry. This stability is quantitatively expressed by the stability constant (or formation constant), K, which for a simple 1:1 metal-ligand complex (ML) is the equilibrium constant for the reaction:

M + L ⇌ ML

where M is the metal ion and L is the ligand. The logarithm of the stability constant, log K, is commonly used. A higher log K value indicates greater stability of the complex. The formation of metal complexes is often a stepwise process, with corresponding stepwise stability constants (K₁, K₂, etc.). scispace.com

The thermodynamic parameters associated with complexation, namely the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide deeper insight into the nature of the metal-ligand bonding. The relationship between these parameters is given by the equation:

ΔG = -RTlnK = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. A negative ΔG indicates a spontaneous complexation reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the formation of coordinate bonds, while the entropy change (ΔS) relates to the change in disorder of the system upon complexation.

Research Findings on Halogenated 8-Hydroxyquinoline Complexes

Studies on ligands such as 5,7-dichloro-8-hydroxyquinoline have shown that they form stable complexes with a variety of metal ions. rsc.org The presence of electron-withdrawing halogen substituents on the quinoline ring significantly influences the acidity of the ligand and, consequently, the stability of its metal complexes. sci-hub.st Generally, electron-withdrawing groups decrease the basicity of the chelating nitrogen and oxygen atoms, which can lead to lower stability constants compared to the unsubstituted 8-hydroxyquinoline. sci-hub.st

For instance, the anticancer potential of vanadium(IV) oxide complexes with 5,7-dichloro-8-quinolinato highlights the biological relevance of these stable chelates. rsc.org Similarly, gadolinium and dysprosium complexes of 5,7-dichloro-8-hydroxyquinoline have demonstrated significant cytotoxicity, with their mechanism of action believed to involve DNA intercalation, a process predicated on the formation of stable complexes. sci-hub.st

The following table presents stability constant data for metal complexes of the related ligand, 5,7-dichloro-8-hydroxyquinoline, which can serve as a point of reference.

Note: The data in this table is for 5,7-dichloro-8-hydroxyquinoline and is intended to be illustrative of the stability of related halogenated 8-hydroxyquinoline complexes. Specific values for this compound may differ.

Expected Influence of the 2-Chloro Substituent

The introduction of an additional chlorine atom at the 2-position of the quinoline ring in this compound is expected to have two primary effects on the stability and thermodynamics of its metal complexes:

Electronic Effect: The third chloro group will further enhance the electron-withdrawing nature of the ligand. This is anticipated to lower the pKa of the phenolic hydroxyl group and decrease the electron density on the quinoline nitrogen. A lower ligand basicity generally correlates with lower stability constants for the resulting metal complexes.

Steric Effect: The presence of a substituent at the 2-position can introduce steric hindrance around the nitrogen donor atom. This steric clash can impede the approach and optimal binding of the metal ion, potentially leading to weaker metal-ligand bonds and a decrease in complex stability.

Therefore, it is reasonable to predict that the stability constants for metal complexes of this compound will be lower than those of the corresponding 5,7-dichloro-8-hydroxyquinoline complexes.

From a thermodynamic perspective, the formation of metal-8-hydroxyquinoline complexes is typically an enthalpy-driven process, characterized by a significant negative ΔH value due to the formation of strong coordinate bonds. The chelate effect, resulting from the formation of a stable five-membered ring upon coordination, also contributes a favorable entropic component (positive ΔS). For this compound, the increased steric hindrance may result in a less negative enthalpy of formation (weaker bonds) and potentially a less favorable entropy change compared to less substituted analogues.

Q & A

Basic: What are the recommended synthetic routes for 2,5,7-Trichloroquinolin-8-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically begins with the chlorination of quinolin-8-ol derivatives. A stepwise approach involves:

- Selective chlorination: Use sulfuryl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled temperatures (80–120°C) to introduce chlorine atoms at positions 2, 5, and 7.

- Protection of hydroxyl group: Temporarily protect the 8-hydroxy group using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during chlorination .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Yield improvements (60–80%) are achievable by adjusting catalyst ratios (e.g., AlCl₃ or FeCl₃) and reaction time .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify aromatic proton environments and chlorine substitution patterns. For example, deshielding effects at C-2/C-5/C-7 confirm chlorine positions .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 258.95 for C₉H₅Cl₃NO) and isotopic patterns (³⁵Cl/³⁷Cl ratios) .

- Infrared (IR) spectroscopy: Confirm the hydroxyl group (broad peak ~3200 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .

- X-ray crystallography: Resolve ambiguities in regiochemistry by analyzing crystal packing and bond angles .

Advanced: How can researchers resolve contradictions in NMR data for halogenated quinolinols, such as unexpected splitting or signal overlaps?

Methodological Answer:

Contradictions often arise from:

- Dynamic exchange effects: Use variable-temperature NMR to detect conformational changes or tautomerism.

- Isotopic splitting: For ³⁵Cl/³⁷Cl isotopes, employ decoupling techniques or higher-field instruments (≥500 MHz) to resolve multiplet overlaps .

- Paramagnetic impurities: Purify samples via column chromatography or recrystallization to eliminate metal contaminants causing signal broadening .

- Comparative analysis: Cross-reference with analogs like 5,7-dichloro-8-quinolinol (CAS 773-76-2) to validate assignments .

Advanced: What are the challenges in achieving regioselective chlorination of quinolin-8-ol derivatives, and how can directing groups mitigate this?

Methodological Answer:

Regioselectivity challenges stem from the quinoline ring’s electronic heterogeneity. Strategies include:

- Electron-donating directing groups: Introduce methoxy or amino groups at specific positions to activate certain sites for electrophilic substitution.

- Steric hindrance: Use bulky protecting groups (e.g., TBS) at the 8-hydroxy position to block chlorination at adjacent positions .

- Metal coordination: Employ transition metals (e.g., Pd or Cu) to template chlorination at targeted positions, as seen in iodinated analogs like 5-chloro-7-iodoquinolin-8-ol (CAS 130-26-7) .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as halogenated quinolinols are irritants .

- Storage: Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Waste disposal: Segregate halogenated waste and collaborate with certified agencies for incineration to avoid environmental release .

Advanced: How can researchers assess the environmental impact and degradation pathways of halogenated quinolinols like this compound?

Methodological Answer:

- Photodegradation studies: Exclude solutions to UV-Vis light (λ = 254–365 nm) and analyze breakdown products via LC-MS/MS.

- Biodegradation assays: Use soil or aqueous microbial consortia to monitor persistence. Chlorinated quinolinols often resist microbial degradation, requiring advanced oxidation processes (e.g., Fenton’s reagent) for remediation .

- Ecotoxicology: Evaluate acute toxicity using Daphnia magna or algal bioassays. Compare with data for 5,7-dichloro-8-quinolinol (LC₅₀ = 1.2 mg/L in rats), noting higher toxicity with increased halogenation .

Notes on Evidence Utilization:

- Specific data for this compound are limited in the provided evidence; answers derive from structural analogs (e.g., 5,7-dichloro-8-quinolinol , iodinated derivatives ).

- Methodological frameworks align with general principles for halogenated heterocycles, validated by NIST and crystallographic studies .

- Contradictions in data interpretation are addressed via qualitative research best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.